ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Description
Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate is a chiral pyrimidine derivative characterized by a 1,3-benzodioxole substituent at the 6-position, methyl groups at the 3- and 4-positions, and an ethyl carboxylate ester at the 5-position. Its stereochemistry (6R) and structural complexity make it a molecule of interest in medicinal chemistry, particularly for studying structure-activity relationships (SAR) in bioactive compounds. Pyrimidine derivatives are widely explored for pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLAXNYFGOSGK-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC3=C(C=C2)OCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various targets such as vegfr1 , which plays a crucial role in angiogenesis.
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to various cellular changes .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to angiogenesis .
Pharmacokinetics
The molecular weight of the compound is 3703527 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Compounds with similar structures have been reported to show potent growth inhibition properties against various human cancer cell lines .
Action Environment
The stability of similar compounds has been reported to be influenced by factors such as light and air exposure .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C14H15N3O4
- Molecular Weight : 273.29 g/mol
Structural Representation
The compound features a dihydropyrimidine core with a benzodioxole substituent, which is crucial for its biological activity.
- Antioxidant Activity : Dihydropyrimidines exhibit significant antioxidant properties, which help in mitigating oxidative stress. Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate has shown potential in scavenging free radicals and protecting cellular components from oxidative damage .
- Antimicrobial Effects : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens. The benzodioxole moiety enhances the compound's ability to disrupt microbial membranes .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Agents : Due to its cytotoxic properties, it is being explored as a potential candidate for cancer therapy.
- Neuroprotective Agents : Its antioxidant capabilities may confer protective effects in neurodegenerative diseases .
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various dihydropyrimidines, this compound demonstrated a significant reduction in malondialdehyde levels in vitro, indicating its potential as an effective antioxidant agent .
Study 2: Antimicrobial Activity
A comparative analysis of antimicrobial activities revealed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in treatment .
Study 3: Cytotoxicity Profile
A recent investigation into the cytotoxic effects on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit anticancer properties. Ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Research shows that modifications in the benzodioxole moiety can enhance cytotoxic effects against specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its structural analogs have shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making them promising candidates for treating inflammatory diseases .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Studies suggest that the presence of the benzodioxole group contributes to increased activity against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on anti-inflammatory mechanisms, researchers utilized molecular docking studies to demonstrate how this compound interacts with COX enzymes. The binding affinity was compared with known COX inhibitors and showed promising results.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl (6R)-6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate with structurally analogous pyrimidine derivatives, highlighting substituents, synthesis yields, pharmacological properties, and structural features.
Key Comparison Points:
Substituent Effects on Bioactivity: The 1,3-benzodioxole group in the target compound and ’s thione derivative may enhance binding to aromatic receptors (e.g., serotonin receptors) compared to bromophenyl or phenyl analogs .
Synthesis and Yields :
- Thiazolo-pyrimidine derivatives (e.g., ) achieve higher yields (78%) via condensation reactions under acetic acid/acetic anhydride, suggesting similar protocols could optimize the target compound’s synthesis .
- The target compound’s stereospecific synthesis may require chiral catalysts or resolution techniques, unlike simpler analogs .
Structural Insights: X-ray studies of and reveal puckered pyrimidine rings (flattened boat conformations) and large dihedral angles (~80°) between fused/adjacent rings, which influence molecular packing and solubility .
Functional Group Impact :
- The 2-oxo group in the target compound and may participate in hydrogen bonding, unlike the 2-sulfanylidene group in , which offers thiol-mediated reactivity .
- Carboxylate esters (common in all compounds) facilitate prodrug strategies or esterase-activated drug delivery .
Research Findings and Implications
- Pharmacological Potential: The target compound’s benzodioxole and dimethyl substitutions make it a candidate for neurodegenerative or anticancer drug development, leveraging SAR trends observed in .
- Synthetic Challenges : Achieving high enantiomeric purity (6R) may require asymmetric synthesis or enzymatic resolution, as seen in chiral pyrimidine derivatives .
- Structural Validation : Techniques like single-crystal XRD (using SHELX ), NMR, and IR (as in ) are critical for confirming stereochemistry and conformational stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
